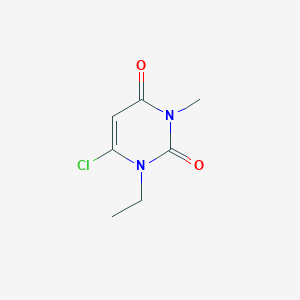
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 66400-13-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features a chloro substituent which is known to influence its biological interactions and mechanisms of action.
- Molecular Formula : C7H9ClN2O2
- Molecular Weight : 188.61 g/mol
- Structure : The compound contains a pyrimidine ring with an ethyl and methyl group along with a chlorine atom, which may affect its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrimidine family, including this compound, exhibit various biological activities such as antiproliferative effects against cancer cell lines. The following sections detail specific findings related to its biological activity.
Antiproliferative Activity
A study focused on substituted pyrimidines demonstrated that certain derivatives exhibit significant antiproliferative effects on tumor cells. Specifically, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer lines.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 6-Chloro-1-Ethyl-3-Methylpyrimidine | 4.24 - 8.77 | HeLa |
| Analogous Compound A | 80.20 | HeLa |
| Analogous Compound B | 55.67 | HeLa |
The most active compound exhibited an IC50 value between 4.24 µM and 8.77 µM, indicating a potent effect at low concentrations. In contrast, other tested compounds required significantly higher concentrations to achieve similar antiproliferative effects .
The biological activity of this compound is hypothesized to involve alkylation of DNA, which is a common mechanism for many anticancer agents. The presence of the chloro group may facilitate the formation of reactive intermediates that can interact with DNA, leading to cytotoxic effects and ultimately apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have shown that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is attributed to DNA damage caused by alkylation processes initiated by the chloro substituent .
- Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that increasing chlorine content generally enhances antiproliferative activity due to improved reactivity towards cellular targets .
Propriétés
IUPAC Name |
6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEBXHYGZUWSIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














